molecular formula C2Br2Cl4 B8482265 1,1-Dibromo-1,2,2,2-tetrachloroethane CAS No. 29594-22-7

1,1-Dibromo-1,2,2,2-tetrachloroethane

Cat. No.: B8482265
CAS No.: 29594-22-7
M. Wt: 325.6 g/mol
InChI Key: GGMQZPIDPNAGFP-UHFFFAOYSA-N
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Description

1,1-Dibromo-1,2,2,2-tetrachloroethane (C₂Br₂Cl₄, molecular weight: 325.641) is a halogenated ethane derivative with bromine and chlorine substituents. Its IUPAC name is 1,2-dibromo-1,1,2,2-tetrachloroethane, and it is also known as sym-dibromotetrachloroethane or DBTCE . The compound has a symmetrical structure, with two bromine atoms on one carbon and four chlorine atoms distributed across both carbons. Its CAS registry number is 630-25-1, and it is characterized by the InChIKey WJUKOGPNGRUXMG-UHFFFAOYSA-N .

Properties

CAS No.

29594-22-7

Molecular Formula

C2Br2Cl4

Molecular Weight

325.6 g/mol

IUPAC Name

1,1-dibromo-1,2,2,2-tetrachloroethane

InChI

InChI=1S/C2Br2Cl4/c3-1(4,5)2(6,7)8

InChI Key

GGMQZPIDPNAGFP-UHFFFAOYSA-N

Canonical SMILES

C(C(Cl)(Br)Br)(Cl)(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Molecular Formula Molecular Weight Key Features
1,1-Dibromo-1,2,2,2-tetrachloroethane C₂Br₂Cl₄ 325.641 Symmetrical di-bromo/tetrachloro substitution; limited toxicity data but structurally similar to carcinogenic chlorinated ethanes .
1,1,2,2-Tetrachloroethane (TeCA) C₂H₂Cl₄ 167.85 Highly toxic; causes liver damage, bone marrow atrophy, and is carcinogenic in mice . Degrades via dehydrochlorination to TCE .
Freon 112 (1,1,2,2-Tetrachloro-1,2-difluoroethane) C₂Cl₄F₂ 203.83 Refrigerant with low reactivity; no trans-gauche disorder due to symmetrical fluorine substitution .
1,2-Dibromo-1,1-dichloroethane C₂H₂Br₂Cl₂ 248.76 Less chlorinated; used in limited applications. EINECS 200-904-7 .
1,1,2,2-Tetrachloro-1,2-difluoroethane (Freon 112a) C₂Cl₃F₂ 187.38 Asymmetrical fluorine substitution; permanent dipolar moment but limited dynamic data .

Key Comparisons

Structural and Reactivity Differences

  • Bromine vs. Chlorine/Fluorine: Bromine's larger atomic size and lower electronegativity compared to chlorine/fluorine increase molecular weight and alter reactivity. For example, brominated ethanes like this compound may exhibit slower degradation rates than chlorinated analogs due to stronger C-Br bonds .
  • Symmetry: The symmetrical substitution in this compound contrasts with Freon 112a's asymmetry, affecting dipole interactions and solubility .

Environmental Degradation Chlorinated ethanes (e.g., TeCA) degrade via reductive β-elimination (forming trichloroethylene, TCE) or dehydrochlorination . Brominated analogs may follow similar pathways but with different intermediates. Studies on nanosized zero-valent iron (nZVI) show that chlorinated ethanes with α,β-chlorine pairs (e.g., TeCA) favor reductive β-elimination, while brominated compounds may require higher activation energy .

Toxicity and Metabolism 1,1,2,2-Tetrachloroethane: Causes hepatotoxicity, bone marrow atrophy, and cancer in mice at doses >590 ppm . Structural similarity to TeCA suggests possible liver and renal toxicity .

Physical Properties

  • Solubility : Brominated compounds generally have lower water solubility than chlorinated analogs. For example, 1,2-dibromoethane has a solubility of 4.3 g/L, compared to 1,2-dichloroethane (8.7 g/L) .
  • Volatility : Brominated ethanes are less volatile than chlorinated analogs due to higher molecular weights.

Research Findings and Data Gaps

Degradation Pathways Under methanogenic conditions, chlorinated ethanes like TeCA degrade to TCE, whereas brominated analogs may form brominated ethenes or persist longer due to slower microbial action . nZVI studies indicate that halogen position (α vs. β) influences degradation rates. Brominated compounds may require tailored remediation strategies .

Toxicological Data Metabolic studies on chlorinated ethanes show mice metabolize these compounds 1.7–10× faster than rats, with higher hepatic protein binding correlating to carcinogenicity . Brominated analogs likely follow similar metabolic trends but require specific testing.

Environmental Presence

  • 1,1,2,2-Tetrachloroethane was historically used in solvents and pesticides, leading to its persistence in waste sites . Brominated variants like this compound are less documented but may emerge as pollutants in industrial effluents .

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